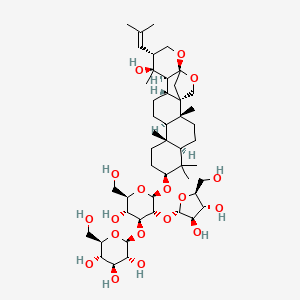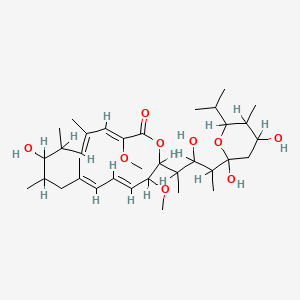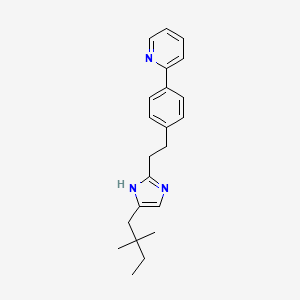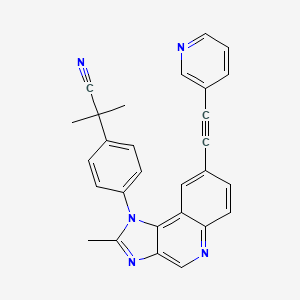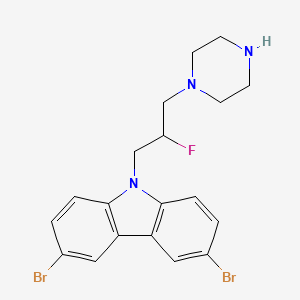![molecular formula C33H33N3O15 B1667771 Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate CAS No. 1137359-47-7](/img/structure/B1667771.png)
Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate
Übersicht
Beschreibung
BRD7552 is a small molecule known for its ability to induce the expression of pancreatic and duodenal homeobox 1 (PDX1), a transcription factor crucial for pancreas development and β-cell function . This compound has garnered significant attention in the field of diabetes research due to its potential to enhance insulin expression and promote β-cell transdifferentiation .
Wissenschaftliche Forschungsanwendungen
BRD7552 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Diabetes Research: It is used to induce the expression of PDX1, which is crucial for β-cell function and insulin production.
Epigenetic Studies: The compound is employed to study epigenetic modifications and their impact on gene expression.
Cell Reprogramming: BRD7552 has been shown to promote the transdifferentiation of pancreatic ductal cells into insulin-producing cells, making it a valuable tool for regenerative medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BRD7552 involves a multi-step process that includes the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving esterification, amidation, and protective group strategies .
Industrial Production Methods
Industrial production of BRD7552 is typically carried out in specialized laboratories equipped with advanced organic synthesis capabilities. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often supplied in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .
Analyse Chemischer Reaktionen
Types of Reactions
BRD7552 primarily undergoes epigenetic modifications rather than traditional chemical reactions like oxidation or reduction. It induces changes in histone acetylation and methylation patterns, which are consistent with transcriptional activation of the PDX1 promoter .
Common Reagents and Conditions
The compound is typically used in cell culture experiments at concentrations ranging from 0 to 10 micromolar. It acts in a FOXA2-dependent manner to increase PDX1 expression in human ductal cells .
Major Products Formed
The major product formed from the action of BRD7552 is the increased expression of PDX1 and insulin mRNA in treated cells .
Wirkmechanismus
BRD7552 exerts its effects by upregulating the expression of PDX1 in both primary human islets and ductal cells. It induces epigenetic changes in the PDX1 promoter, such as increased acetylation of histone H3 and trimethylation of histone H3 at lysine 4, while decreasing trimethylation at lysine 9 . These changes are consistent with transcriptional activation and result in enhanced insulin expression .
Vergleich Mit ähnlichen Verbindungen
BRD7552 is unique in its ability to induce PDX1 expression and promote β-cell transdifferentiation. Similar compounds include:
PDX1 Overexpression Vectors: These are genetic tools used to overexpress PDX1 in cells, but they do not offer the same small-molecule advantages as BRD7552.
Histone Deacetylase Inhibitors: These compounds also induce epigenetic changes but are not as specific in their action on PDX1 expression.
Eigenschaften
IUPAC Name |
ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLIMLEFKWKOY-IXMSMLDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




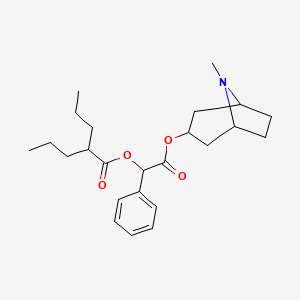


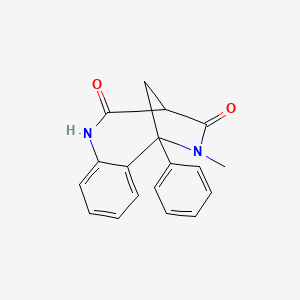
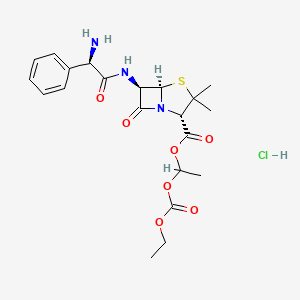
![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)

